

An In-depth Technical Guide to the Structure and Chemical Properties of Cynaropicrin

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Compound of Interest

Compound Name: Cynaropicrin

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Executive Summary

Cynaropicrin is a naturally occurring sesquiterpene lactone of the guaianolide type, predominantly found in the leaves of the artichoke (*Cynara scolymus* L.) and other species of the Asteraceae family.[1] It is the principal compound responsible for the characteristic bitter taste of artichoke.[1] Structurally, **cynaropicrin** possesses a complex 5-7-5 fused tricyclic skeleton with multiple stereocenters and reactive functional groups, including an α -methylene- γ -butyrolactone ring, which is crucial for its diverse biological activities.[2] These activities include potent anti-inflammatory, antioxidant, anti-hepatitis C virus (HCV), and anti-tumor properties.[2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological mechanisms of **cynaropicrin**, supported by detailed experimental protocols and pathway diagrams to aid in research and development.

Chemical Structure and Identification

Cynaropicrin is characterized by a complex molecular architecture. Its core is a guaianolide skeleton, which consists of a seven-membered ring fused to two five-membered rings.[2] One of these five-membered rings is a γ -butyrolactone. The structure also features four exocyclic double bonds and two hydroxyl groups, contributing to its reactivity and solubility.[2] The absolute stereochemistry has been determined, revealing six distinct stereocenters.[2]

Table 1: Chemical Identification of **Cynaropicrin**

Identifier	Value	Reference
IUPAC Name	[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate	[4]
CAS Number	35730-78-0	[2]
Molecular Formula	C ₁₉ H ₂₂ O ₆	[4]
SMILES	<chem>C=C1C--INVALID-LINK--O)OC(=O)C2=C)OC(=O)C(=C)CO</chem>	[4]
InChIKey	KHSCYOFDKADJDJ-NQLMQOPMSA-N	[4]

Physicochemical and Spectroscopic Properties

Cynaropicrin's physical and chemical properties are essential for its handling, formulation, and mechanism of action. The presence of hydroxyl groups and the ester functionality allows for some degree of water solubility.[1] A key chemical feature is the α,β -unsaturated carbonyl group within the lactone ring, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[2] This reactivity is believed to be central to many of its biological effects.

Table 2: Physicochemical Properties of **Cynaropicrin**

Property	Value	Reference
Molecular Weight	346.4 g/mol	[4]
Appearance	Powder	
Boiling Point	566.2 °C (Predicted)	[5]
Solubility	Miscible in DMSO, DMF, Ethanol. Soluble in Ethanol:PBS (pH 7.2) at 0.5 mg/mL. Specific solubility in DMSO is reported as 30 mg/mL (86.61 mM).	[2][3]
Storage	Store at -20°C for long-term stability.	[3]

Table 3: Spectroscopic Data for **Cynaropicrin**

Spectroscopic Technique	Key Data Points	Reference
¹ H-NMR	The signal for H-13(b) is noted for its excellent purity and is used for quantification purposes in DMSO-d ₆ .	[6][7]
¹³ C-NMR	Data available in spectral databases. Key resonances include those for the γ-lactone carbonyl carbon.	[4]
LC-MS (ESI+)	Precursor Ion [M+H] ⁺ : m/z 347.1489. Key Fragments: m/z 181.0985, 165.0679, 129.0676.	[4]

Experimental Protocols

Protocol for Isolation and Purification

Cynaropicrin can be isolated from artichoke leaves in gram-scale quantities.[2] While various methods exist, a general workflow involves solvent extraction followed by chromatographic purification. Supercritical CO₂ extraction is a selective method for **cynaropicrin**.[8]

Protocol: Supercritical Fluid Extraction (SFE)

- Biomass Preparation: Lyophilize fresh artichoke leaves to remove water content and grind them into a fine powder to maximize surface area.
- Extraction Parameters:
 - Apparatus: Supercritical Fluid Extractor.
 - Solvent: Supercritical CO₂.
 - Temperature: 40 °C.
 - Pressure: 300 bar.
- Procedure: a. Load the powdered leaf material into the extraction vessel. b. Pressurize the system with CO₂ to the specified conditions (300 bar, 40 °C). c. Initiate the flow of supercritical CO₂ through the vessel to extract the compounds. d. The extract, rich in the less polar **cynaropicrin**, is collected in a separator by depressurizing the CO₂. This method yields a high recovery of **cynaropicrin**.[8]
- Purification (if necessary): The resulting extract can be further purified using techniques like High-Speed Counter-Current Chromatography (HSCCC) to achieve >98% purity.[2]

Protocol for Quantitative ¹H-NMR (qNMR) Analysis

This protocol allows for the precise quantification of **cynaropicrin** in extracts without the need for an external calibration standard.[6][7]

- Sample Preparation (Solid Phase Extraction): a. Dissolve a known mass of the artichoke leaf extract in a suitable solvent. b. Apply the solution to a C18 SPE cartridge, pre-conditioned with methanol and water. c. Wash the cartridge with a polar solvent (e.g., water) to remove

highly polar impurities. d. Elute the fraction containing **cynaropicrin** with a less polar solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a stream of nitrogen.

- NMR Sample Preparation: a. Accurately weigh the dried extract and a known amount of an internal standard (e.g., anthracene). b. Dissolve the mixture in a known volume of deuterated solvent (DMSO-d₆).
- NMR Data Acquisition: a. Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher). b. Ensure a sufficient relaxation delay (D1) is used (e.g., 30s) to allow for full magnetization recovery for accurate integration.
- Quantification: a. Integrate the well-resolved signal of **cynaropicrin** (H-13(b)) and a signal from the internal standard. b. Calculate the concentration of **cynaropicrin** using the standard qNMR equation, accounting for the molar masses, number of protons for each signal, and the masses of the sample and internal standard.

Protocol for LC-MS Analysis

This protocol is suitable for the identification and quantification of **cynaropicrin** in complex mixtures.

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., Kinetex C18, 100 Å, 2.1 x 100 mm, 2.6 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Gradient: Start with 5% B, increase to 10% B at 10 min, 30% B at 25 min, and 40% B at 30 min.
- Mass Spectrometry Conditions (ESI+):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).

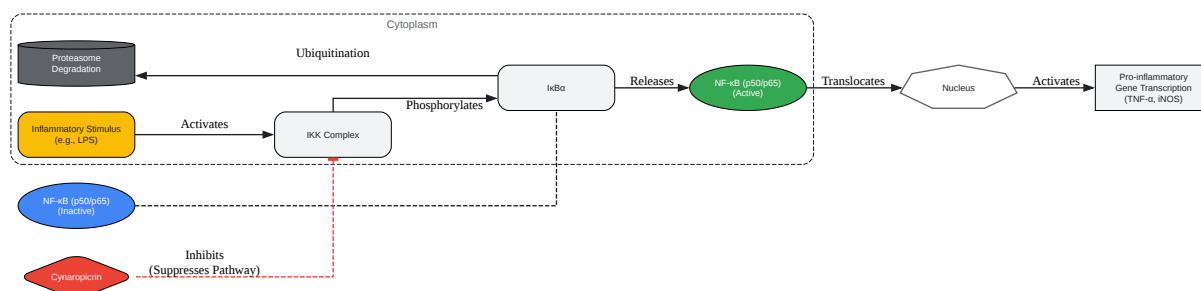
- Scan Range: m/z 100-1000.
- Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting the $[M+H]^+$ ion at m/z 347.15.
- Procedure: a. Prepare samples by dissolving the extract in the initial mobile phase composition and filtering through a 0.22 μm syringe filter. b. Inject the sample into the LC-MS system. c. Identify **cynaropicrin** based on its retention time and the accurate mass of its protonated molecular ion. Confirm identity using MS/MS fragmentation patterns.

Key Signaling Pathways and Mechanisms of Action

Cynaropicrin exerts its biological effects by modulating key cellular signaling pathways, primarily related to inflammation and oxidative stress.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. In resting cells, the NF- κ B (p50/p65) dimer is held inactive in the cytoplasm by the inhibitor protein I κ B α . Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of I κ B α . This frees NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF- α and iNOS. **Cynaropicrin** is a potent inhibitor of this pathway.^{[3][9]} It is suggested that its α -methylene- γ -butyrolactone moiety can form a covalent bond with sulfhydryl groups on key proteins in the pathway, though the precise target is still under investigation. It may also suppress the upstream JAK-STAT pathway.



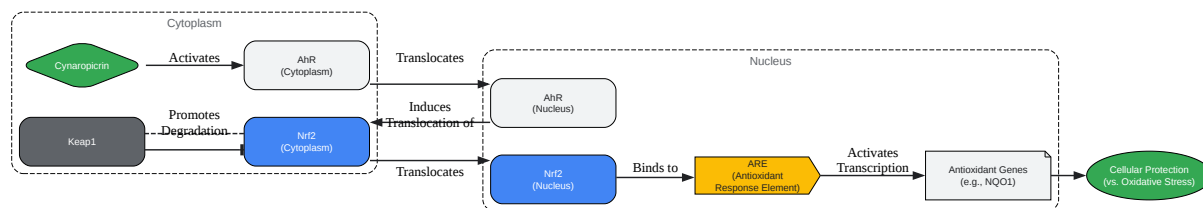
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Caption: **Cynaropicrin** inhibits the NF-κB inflammatory pathway.

Activation of the AhR-Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.

Cynaropicrin has been shown to be a potent activator of the Aryl Hydrocarbon Receptor (AhR)–Nrf2 pathway.[5] **Cynaropicrin** induces the nuclear translocation of AhR. Inside the nucleus, AhR activation leads to the subsequent nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating their expression and protecting the cell from oxidative damage, such as that induced by UVB radiation.[5]

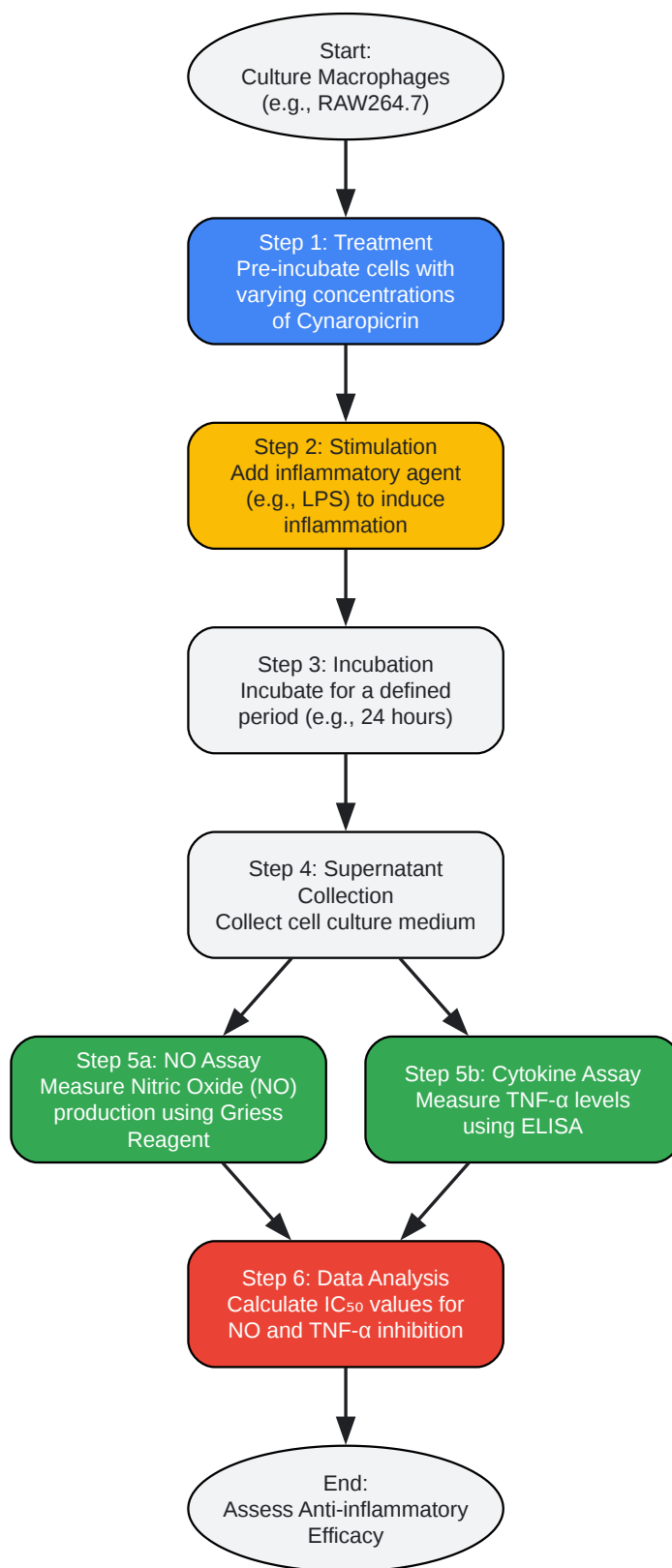


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Caption: **Cynaropicrin** activates the AhR-Nrf2 antioxidant pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of **cynaropicrin** in vitro.



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Caption: Workflow for in vitro anti-inflammatory activity assay.

Conclusion

Cynaropicrin is a sesquiterpene lactone with a well-defined chemical structure and a range of significant, therapeutically relevant biological activities. Its ability to modulate fundamental cellular pathways such as NF- κ B and Nrf2 makes it a compelling candidate for further investigation in drug development, particularly in the areas of inflammatory diseases, cancer, and dermatology. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute further studies on this promising natural product.

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